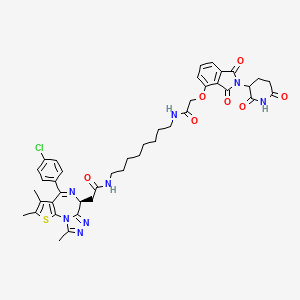

dBET6

説明

特性

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H45ClN8O7S/c1-23-24(2)59-42-35(23)37(26-13-15-27(43)16-14-26)46-29(38-49-48-25(3)50(38)42)21-33(53)44-19-8-6-4-5-7-9-20-45-34(54)22-58-31-12-10-11-28-36(31)41(57)51(40(28)56)30-17-18-32(52)47-39(30)55/h10-16,29-30H,4-9,17-22H2,1-3H3,(H,44,53)(H,45,54)(H,47,52,55)/t29-,30?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQPZPLJOBHHBK-UFXYQILXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H45ClN8O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901022545 | |

| Record name | dBET6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

841.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1950634-92-0 | |

| Record name | dBET6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6S)-4-(4-Chlorophenyl)-N-[8-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]octyl]-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of dBET6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

dBET6 is a second-generation proteolysis-targeting chimera (PROTAC) that has demonstrated significant potential in oncological research, particularly in T-cell acute lymphoblastic leukemia (T-ALL).[1][2] As a heterobifunctional molecule, this compound leverages the cell's own ubiquitin-proteasome system to induce the targeted degradation of Bromodomain and Extra-Terminal (BET) proteins, primarily BRD4.[2][3][4] This guide provides an in-depth technical overview of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Introduction to this compound: A PROTAC Approach

PROTACs represent a novel therapeutic modality designed to eliminate unwanted proteins rather than simply inhibiting them.[2][5] this compound is a prime example of this technology, composed of three key components: a ligand that binds to the target BET proteins (specifically, a derivative of the BET inhibitor JQ1), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][3] This tripartite design enables this compound to act as a molecular bridge, bringing BRD4 into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] This degradation-based mechanism offers several advantages over traditional inhibition, including increased potency and a more profound and sustained impact on downstream signaling pathways.[8][9]

Quantitative Efficacy and Selectivity

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize key quantitative data, highlighting its efficacy in binding to its target, inducing degradation, and its overall cellular activity.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | BRD4 Binding | 14 nM | BRD4 (BD1) AlphaScreen assay | [10][11] |

| pIC50 | BRD4 (BD1) Kinase Activity Inhibition | 7.8 | Not Specified | [4] |

| Kd | BRD4 BD1 | 46 nM | Fluorescence Polarization | [3] |

| DC50 | BRD4 Degradation (HEK293T cells, 3h) | 6 nM | Not Specified | [3] |

| Dmax | BRD4 Degradation (HEK293T cells, 3h) | 97% | Not Specified | [3] |

| Cellular IC50 | HepG2 cells (8h) | 23.32 nM | Western Blot | [12] |

Table 1: In Vitro and Cellular Potency of this compound

Unbiased quantitative expression proteomics has confirmed the remarkable selectivity of this compound. In MOLT4 T-ALL cells treated with 100 nM this compound for 2 hours, only BET proteins were significantly depleted out of 5,773 quantified proteins, demonstrating a highly specific mode of action.[8]

Core Mechanism of Action: From Ternary Complex Formation to Transcriptional Collapse

The mechanism of action of this compound can be delineated into a series of sequential molecular events, beginning with the formation of a ternary complex and culminating in a global disruption of transcription and apoptosis.

Ternary Complex Formation and Ubiquitination

The primary event in this compound's mechanism is the formation of a ternary complex consisting of this compound, the target BET protein (e.g., BRD4), and the CRBN E3 ubiquitin ligase.[4] This proximity, induced by this compound, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4.[6] This process is repeated to form a polyubiquitin chain, which acts as a signal for proteasomal degradation.[7] The degradation of BRD4 is CRBN-dependent, as this compound is unable to induce BET protein degradation or cytotoxicity in CRBN-deficient cells.[1][8]

Downregulation of c-MYC and Disruption of Core Transcriptional Circuitry

BRD4 is a critical co-activator of transcription, particularly for key oncogenes such as c-MYC.[10] Following BRD4 degradation, there is a subsequent and rapid downregulation of c-MYC.[8][13] This is a key downstream effect of this compound treatment. In T-ALL, this compound has been shown to collapse the core transcriptional circuitry, leading to a widespread decrease in steady-state mRNA levels.[1][8]

Global Collapse of Transcription Elongation

A distinguishing feature of this compound compared to BET inhibitors like JQ1 is its impact on global transcription. Mechanistic studies have revealed that BET protein degradation by this compound leads to a widespread collapse of productive transcription elongation.[8][9][14] This effect is independent of CDK9 recruitment, a key factor in transcription elongation, and phenocopies the effects of CDK9 inhibition.[8][9] This global disruption of transcription contributes to the profound anti-proliferative and apoptotic effects of this compound.[8]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

Cellular Viability Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cell lines (e.g., MOLT4, HEK293T) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from sub-nanomolar to micromolar concentrations) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence or absorbance according to the manufacturer's instructions.

-

Data Analysis: Normalize the results to the vehicle control and plot the cell viability against the log of the compound concentration. Calculate the IC50 value using a non-linear regression model.

Western Blot for Protein Degradation

This method is used to visualize and quantify the degradation of target proteins.

-

Cell Treatment: Plate cells (e.g., HepG2) and treat with various concentrations of this compound for a defined time course (e.g., 1, 3, 8 hours).[10][12]

-

Cell Lysis: Harvest the cells, wash with PBS, and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., α-Tubulin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.[12]

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to confirm target engagement of this compound with BRD4 in a cellular context.

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Analysis: Analyze the amount of soluble target protein (BRD4) remaining at each temperature by Western blot or other protein detection methods.

-

Data Interpretation: Ligand binding stabilizes the target protein, resulting in a shift in its melting curve to higher temperatures. This shift confirms cellular target engagement.[8]

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its mechanism of action, centered on the CRBN-mediated ubiquitination and proteasomal degradation of BET proteins, leads to profound and multifaceted anti-cancer effects. These include the downregulation of key oncogenes like c-MYC and a global collapse of transcription elongation, effects that are not observed with traditional BET inhibitors.[8] The high potency, selectivity, and distinct molecular pharmacology of this compound underscore its potential as a powerful tool for cancer research and a promising candidate for therapeutic development.[1][8]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Proteolysis targeting chimeras (PROTACs) are emerging therapeutics for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Active Degraders | Tocris Bioscience [tocris.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. BET Bromodomain Proteins Function as Master Transcription Elongation Factors Independent of CDK9 Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 12. reactionbiology.com [reactionbiology.com]

- 13. selleckchem.com [selleckchem.com]

- 14. BET Bromodomain Proteins Function as Master Transcription Elongation Factors Independent of CDK9 Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to dBET6: A PROTAC for BET Degradation

This guide provides a comprehensive technical overview of this compound, a second-generation Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins. We will delve into its mechanism of action, present key quantitative data, outline detailed experimental protocols, and visualize complex biological processes.

Introduction: PROTACs and the BET Family

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest, offering a powerful therapeutic modality for targeting previously "undruggable" proteins.[1][2] The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that regulate gene transcription.[3][4] Their dysregulation is implicated in various diseases, particularly cancer, making them a prime target for therapeutic intervention.[4][5]

This compound: A Potent, Second-Generation BET Degrader

This compound is a highly potent, selective, and cell-permeable PROTAC designed to induce the degradation of BET proteins.[6][7] It is a heterobifunctional molecule composed of three key components:

-

A ligand that binds to the BET bromodomains (derived from the inhibitor JQ1).[7]

-

A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][7][8]

-

A chemical linker that connects the two ligands.[1]

This structure allows this compound to act as a molecular bridge, bringing BET proteins into proximity with the CRBN E3 ligase to trigger their degradation.

Mechanism of Action

The primary mechanism of this compound involves the formation of a ternary complex between the BET protein (e.g., BRD4), this compound, and the CRBN E3 ligase. This proximity induces the ubiquitination of the BET protein, marking it for subsequent degradation by the 26S proteasome. This degradation event is more profound and sustained than simple inhibition, leading to a robust and durable disruption of BET-dependent cellular processes.[2][9] Unlike competitive inhibitors like JQ1 which primarily displace BRD4 from chromatin, this compound induces its global depletion.[5] This degradation is CRBN-dependent, as this compound is ineffective in cells lacking CRBN.[1]

Caption: Mechanism of this compound-induced BET protein degradation.

Quantitative Efficacy and Selectivity

This compound demonstrates high potency in binding to BET proteins and inducing their degradation at nanomolar concentrations. Its efficacy has been quantified across various biochemical and cellular assays.

Table 1: In Vitro Potency and Degradation Efficacy

| Parameter | Target/Cell Line | Value | Notes |

| IC₅₀ | BRD4 Binding | 14 nM | Measures binding affinity to the first bromodomain (BD1) of BRD4.[6][10][11][12] |

| DC₅₀ | BRD4 Degradation (HEK293T cells) | 6 nM | Concentration for 50% maximal degradation after 3 hours.[7] |

| Dₘₐₓ | BRD4 Degradation (HEK293T cells) | 97% | Maximum degradation level achieved after 3 hours.[7] |

| IC₅₀ | Anti-proliferative Activity | 0.001 - 0.5 µM | Varies across a panel of solid tumor cell lines (colon, breast, melanoma, etc.).[13] |

Table 2: Cellular and In Vivo Activity

| Context | Cell Line / Model | Concentration / Dose | Observed Effect |

| In Vitro | T-ALL Cell Lines | 100 nM | Depletion of BRD4 after 1 hour of treatment.[1] |

| In Vitro | MV4;11 cells | 1 nM | Near-complete degradation of BRD2, BRD3, and BRD4 after 4 hours.[12] |

| In Vitro | MOLT4 cells | 100 nM | Downregulation of c-MYC and induction of apoptosis.[10][14] |

| In Vivo | T-ALL Mouse Xenograft Model | 7.5 mg/kg BID (p.o. or i.p.) | Significant reduction of leukemic burden and increased survival.[6][10][14][15] |

Downstream Signaling and Cellular Effects

The degradation of BET proteins by this compound triggers a cascade of downstream events, primarily through the disruption of transcriptional programs controlled by these epigenetic readers.

-

c-MYC Downregulation: A primary consequence of BET degradation is the potent suppression of the MYC oncogene, a critical driver in many cancers.[10][13][14]

-

Induction of Apoptosis: The collapse of key transcriptional programs, including c-MYC, leads to robust induction of apoptosis in cancer cells.[1][10][14]

-

Disruption of Transcription Elongation: this compound causes a global collapse of productive transcription elongation, an effect that phenocopies the inhibition of CDK9.[5][8][10]

-

Immunomodulation: this compound has been shown to downregulate the expression of the immune checkpoint molecule PD-L1, suggesting a role in overcoming immune resistance in cancer.[13] It also inhibits the cGAS-STING inflammatory pathway in retinal microglia.[16][17]

Caption: Downstream signaling effects of this compound-mediated BRD4 degradation.

Detailed Experimental Protocols

The following section provides methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for Protein Degradation

This protocol is essential for directly measuring the degradation of target proteins.

Caption: Standard experimental workflow for Western Blot analysis.

Protocol Steps:

-

Cell Culture and Treatment: Plate cells (e.g., MOLT4, 293T) at an appropriate density. Treat with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time course (e.g., 1, 3, 5 hours).[6][10]

-

Cell Lysis:

-

Place the culture dish on ice and wash cells once with ice-cold PBS.[10][14]

-

Aspirate PBS and add ice-cold RIPA buffer containing protease and phosphatase inhibitors.[17][18]

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.[18]

-

Agitate for 30 minutes at 4°C, then centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[18]

-

Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[18]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.[18]

-

Sample Preparation & Gel Electrophoresis:

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane with primary antibodies targeting the proteins of interest (e.g., anti-BRD4, anti-BRD2, anti-c-MYC) and a loading control (e.g., anti-Actin, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody: Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and capture the signal using a digital imager.[18] Band intensities are quantified to determine the percentage of protein degradation relative to the vehicle control.

Cell Viability / Proliferation Assay

This assay measures the cytotoxic or anti-proliferative effects of this compound.

Protocol Steps (³H-Thymidine Uptake Method): [13]

-

Cell Plating: Seed cancer cell lines in 96-well plates at a suitable density.

-

Compound Treatment: Add serial dilutions of this compound, a relevant inhibitor (e.g., JQ1), and a vehicle control to the wells. Incubate for a specified period (e.g., 48 hours).

-

Radiolabeling: Add ³H-thymidine to each well and incubate for an additional period (e.g., 4-6 hours) to allow its incorporation into the DNA of proliferating cells.

-

Harvesting: Harvest the cells onto filter mats using a cell harvester.

-

Scintillation Counting: Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Express results as a percentage of the vehicle control. Calculate IC₅₀ values by plotting the percentage of inhibition against the log of the compound concentration.

In Vivo T-ALL Xenograft Study

This protocol assesses the anti-tumor efficacy of this compound in a live animal model.

-

Cell Implantation: Intravenously inject human T-ALL cells (e.g., MOLT4, engineered to express luciferase) into immunocompromised mice (e.g., NSG mice).

-

Tumor Engraftment Monitoring: Monitor tumor engraftment and burden via bioluminescence imaging.

-

Randomization and Dosing: Once tumor burden is established (e.g., day 6), randomize mice into treatment cohorts:

-

Vehicle Control (e.g., Captisol)

-

This compound (e.g., 7.5 mg/kg, administered twice daily (BID) via oral gavage or intraperitoneal injection)

-

Comparative Agent (e.g., JQ1, 20 mg/kg, once daily (QD))

-

-

Treatment Period: Administer treatment for a defined period (e.g., 14-18 days).

-

Efficacy Assessment:

-

Monitor tumor burden throughout the study using bioluminescence imaging.

-

Monitor animal health and body weight.

-

Track survival, using a defined endpoint such as hind limb paralysis due to high femoral leukemic burden.

-

-

Data Analysis: Compare tumor growth rates and overall survival between the treatment groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Targeting Protein Degradation Pathways in Tumors: Focusing on their Role in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]

- 5. BET Degradation Is More Effective Than Competitive Inhibition in T-ALL | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Active Degraders | Tocris Bioscience [tocris.com]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. tandfonline.com [tandfonline.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 12. graylab.stanford.edu [graylab.stanford.edu]

- 13. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. The BET PROTAC inhibitor this compound protects against retinal degeneration and inhibits the cGAS-STING in response to light damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The BET PROTAC inhibitor this compound protects against retinal degeneration and inhibits the cGAS-STING in response to light damage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-rad.com [bio-rad.com]

- 19. glpbio.com [glpbio.com]

Harnessing Targeted Protein Degradation: The Therapeutic Potential of dBET6 in Oncology

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth exploration of dBET6, a second-generation proteolysis-targeting chimera (PROTAC) designed to degrade Bromodomain and Extra-Terminal (BET) proteins. It details the molecule's mechanism of action, summarizes key preclinical findings across various cancer types, outlines established experimental protocols, and discusses its potential in combination therapies.

Introduction: Targeting BET Proteins with PROTAC Technology

BET proteins, particularly BRD4, are epigenetic readers that play a critical role in regulating the transcription of key oncogenes, including MYC.[1][2] Their involvement in cancer cell proliferation and survival has made them a compelling target for therapeutic intervention.[2][3] While small molecule inhibitors like JQ1 have shown promise, their efficacy can be limited by resistance mechanisms and the need for continuous target engagement.[1][4]

Targeted protein degradation using PROTACs offers an alternative and potentially more robust therapeutic strategy.[5][6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than merely inhibiting it.[7] this compound is a highly cell-permeable and potent PROTAC that links the BET inhibitor JQ1 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby hijacking the cell's natural protein disposal system to eliminate BET proteins.[5][8][9] This guide delves into the technical details and therapeutic promise of this approach.

Mechanism of Action of this compound

This compound functions by inducing the formation of a ternary complex between the target BET protein (primarily BRD4), itself, and the E3 ubiquitin ligase CRBN.[8][10] This proximity leads to the poly-ubiquitination of the BET protein, marking it for degradation by the 26S proteasome.[6] Unlike traditional inhibitors that require sustained occupancy to be effective, this compound acts catalytically, with a single molecule capable of inducing the degradation of multiple target protein molecules. This leads to a profound and durable depletion of BET proteins within the cell.[11] The degradation process is dependent on the presence of CRBN; in CRBN-deficient cells, this compound cannot induce BET protein degradation or cytotoxicity.[5][8]

Downstream Cellular Effects and Signaling

The degradation of BRD4 by this compound leads to a global disruption of productive transcription elongation.[12][13] This is a more profound effect than seen with BET inhibitors like JQ1, which primarily displace BRD4 from super-enhancers.[11] The collapse of the transcriptional machinery results in the rapid downregulation of key oncogenic transcription factors, most notably MYC.[1][3][12] The suppression of MYC and other core regulatory circuitry transcription factors triggers a robust apoptotic response in cancer cells.[11][12]

References

- 1. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeted protein degradation via intramolecular bivalent glues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. This compound | Active Degraders | Tocris Bioscience [tocris.com]

- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. BET Degradation Is More Effective Than Competitive Inhibition in T-ALL | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]

- 12. selleckchem.com [selleckchem.com]

- 13. selleckchem.com [selleckchem.com]

The Profound Impact of dBET6 on Transcription and Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of epigenetic modulators, the advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift from target inhibition to targeted protein degradation. dBET6, a second-generation BET bromodomain degrader, exemplifies this advancement, demonstrating superior potency and a distinct mechanism of action compared to its predecessors and traditional small-molecule inhibitors. This technical guide provides an in-depth analysis of this compound's mechanism, its profound impact on global transcription and gene regulation, and the experimental methodologies used to elucidate its function. Through a comprehensive review of current literature, we present key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a critical resource for researchers in oncology, epigenetics, and drug development.

Introduction: The Evolution of BET-Targeting Therapeutics

The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, are critical epigenetic readers that play a central role in regulating gene expression.[1][2] Their involvement in the transcription of key oncogenes, such as c-MYC, has made them attractive targets for cancer therapy.[1] Initial therapeutic strategies focused on the development of small-molecule inhibitors, like JQ1, which competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby inhibiting transcription of target genes.[3] While effective to an extent, these inhibitors have limitations, including the potential for drug resistance and a less profound impact on overall protein levels.[4]

This compound represents a significant leap forward. It is a heterobifunctional molecule composed of a ligand that binds to BET bromodomains (derived from JQ1) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected by a chemical linker.[5][6] This design enables this compound to recruit BET proteins to the CRBN E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[7] This targeted degradation approach results in a more sustained and potent downstream effect compared to simple inhibition.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism of this compound is the induced degradation of BET proteins. This process is dependent on the presence of the E3 ligase component, Cereblon. In CRBN-deficient cells, this compound is unable to induce BET protein degradation or exert its cytotoxic effects, highlighting the specificity of its action.

The degradation of BET proteins, most notably BRD4, by this compound has a more global and profound impact on transcription than competitive inhibition by molecules like JQ1.[3] While JQ1 preferentially displaces BRD4 from super-enhancers, this compound leads to a widespread depletion of BRD4 from all regulatory elements of the genome.[3][8] This global depletion disrupts the core transcriptional circuitry of cancer cells, leading to a collapse of transcription elongation.[3] Interestingly, this disruption of transcription elongation by this compound is independent of P-TEFb and its kinase subunit CDK9, which are typically involved in releasing promoter-proximal paused RNA Polymerase II.[3][7]

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been quantified across various experimental systems. The following tables summarize key quantitative data from published studies, providing a comparative overview of its activity.

| Parameter | Value | Cell Line/System | Comments | Reference |

| BRD4 Binding IC50 | ~14 nM | In vitro | Measures the concentration of this compound required to inhibit 50% of BRD4 binding. | [9][10] |

| BET Bromodomain IC50 | ~10 nM | In vitro | General potency against BET bromodomains. | |

| BRD4 Degradation DC50 | 6 nM | HEK293T cells | Concentration for 50% degradation of BRD4 after 3 hours of treatment. | |

| BRD4 Degradation Dmax | 97% | HEK293T cells | Maximum degradation of BRD4 observed. | |

| BRD4 Degradation Onset | 1 hour | T-ALL cell lines | Significant depletion of BRD4 observed after 1 hour of treatment with 100 nM this compound. | [5] |

| Anti-proliferative IC50 | 0.001 - 0.5 µM | Various solid tumor cell lines | Demonstrates significantly higher potency compared to JQ1 and dBET1 (0.5 - 5 µM). | [1] |

Impact on Gene Regulation and Downstream Cellular Effects

The degradation of BET proteins by this compound triggers a cascade of downstream effects on gene expression and cellular function, ultimately leading to anti-tumor activity.

Transcriptional Reprogramming

RNA sequencing (RNA-seq) studies have revealed that this compound treatment leads to a widespread decrease in steady-state mRNA levels.[9] This effect is far more pronounced than that observed with JQ1. For instance, in T-ALL cells treated for 6 hours, this compound (at a 10-fold lower concentration) caused the downregulation of 11,473 mRNAs, compared to 2,099 mRNAs downregulated by JQ1. This global transcriptional disruption is a direct consequence of the widespread removal of BRD4 from chromatin.

A key target of BET proteins is the oncogene c-MYC. Treatment with this compound leads to a potent and sustained downregulation of c-MYC expression, a critical event for its anti-proliferative effects.[3][9]

Induction of Apoptosis

The collapse of the core transcriptional machinery initiated by this compound precedes a robust apoptotic response in cancer cells.[9] This induction of programmed cell death is a key contributor to its potent anti-tumor activity and is significantly more pronounced than with BET inhibitors.[3]

Effects on Splicing

Recent studies have also implicated BRD4 in the regulation of alternative splicing. Treatment with this compound has been shown to induce a greater number of alternative splicing events compared to JQ1, suggesting that BET protein degradation can impact post-transcriptional RNA processing.[8]

Experimental Protocols

The characterization of this compound's function has relied on a suite of advanced molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the literature.

Western Blotting for Protein Degradation

-

Objective: To quantify the degradation of BET proteins (BRD2, BRD3, BRD4) following this compound treatment.

-

Cell Culture and Treatment: Seed cells (e.g., HepG2, MOLT4) in 12-well plates and allow them to adhere.[11] Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for specified time points (e.g., 1, 3, 8, 24 hours).[5][11]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., α-Tubulin, GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11] Quantify band intensities using software like ImageJ or LI-COR Image Studio Lite.[11]

RNA Sequencing (RNA-seq) for Transcriptome Analysis

-

Objective: To identify and quantify genome-wide changes in mRNA expression following this compound treatment.

-

Cell Treatment and RNA Isolation: Treat cells (e.g., T-ALL cell lines) with this compound or JQ1 at specified concentrations and time points (e.g., 2 and 6 hours). Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).[12] To allow for cell-count normalized measures of RNA abundance, synthetic mRNA-like spike-in controls can be added.

-

Library Preparation: Prepare sequencing libraries from high-quality RNA using a kit such as the Collibri 3' mRNA kit for Illumina.[12] This typically involves poly(A) selection, fragmentation, reverse transcription, and adapter ligation.

-

Sequencing: Sequence the libraries on an Illumina platform (e.g., NovaSeq) to generate paired-end reads.[12]

-

Data Analysis:

-

Quality Control: Assess read quality using tools like FastQC.

-

Alignment: Trim adapters (e.g., with Cutadapt) and align reads to a reference genome (e.g., hg38 or mm10) using an aligner like STAR.[12]

-

Quantification: Generate a gene count matrix using tools like featureCounts.[12]

-

Differential Expression Analysis: Perform differential gene expression analysis between this compound-treated and control samples using packages like DESeq2.[12] Set significance cut-offs (e.g., fold change > 1.5 and adjusted p-value < 0.05).[12]

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

-

Objective: To map the genome-wide localization of BRD4 and other relevant proteins or histone modifications following this compound treatment.

-

Cell Treatment and Cross-linking: Treat cells (e.g., MOLT4) with this compound, JQ1, or DMSO for a specified time (e.g., 2 hours). Cross-link proteins to DNA with 1% formaldehyde.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-BRD4) overnight. Use magnetic beads to pull down the antibody-protein-DNA complexes.

-

DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them.

-

Data Analysis:

-

Alignment: Align reads to the reference genome.

-

Peak Calling: Identify regions of enrichment (peaks) using a peak-calling algorithm (e.g., MACS2).

-

Differential Binding Analysis: Compare peak distributions between this compound-treated and control samples to identify regions with altered protein occupancy.

-

Visualizing the Impact of this compound

To better illustrate the molecular mechanisms and experimental workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of this compound-induced BET protein degradation.

Caption: Downstream effects of this compound on transcription and cell fate.

Caption: Integrated workflow for the functional characterization of this compound.

Conclusion and Future Directions

This compound has emerged as a powerful chemical probe and a promising therapeutic candidate that effectively leverages the ubiquitin-proteasome system to eliminate BET proteins. Its mechanism of action, leading to a global collapse of transcription, distinguishes it from traditional BET inhibitors and underscores the therapeutic potential of targeted protein degradation. The comprehensive data presented in this guide highlight its superior potency in degrading BRD4, downregulating key oncogenic drivers like c-MYC, and inducing apoptosis in various cancer models.

Future research will likely focus on several key areas. A deeper understanding of the precise molecular events that follow the global disruption of transcription elongation could reveal novel therapeutic vulnerabilities. Investigating the potential for resistance mechanisms to this compound will be crucial for its clinical development. Furthermore, exploring the efficacy of this compound in a broader range of solid and hematological malignancies, both as a monotherapy and in combination with other anti-cancer agents, will continue to be an active area of investigation. The principles learned from the development and characterization of this compound will undoubtedly pave the way for the design of next-generation degraders targeting a host of other disease-relevant proteins.

References

- 1. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Functional Genomics Identify Distinct and Overlapping Genes Mediating Resistance to Different Classes of Heterobifunctional Degraders of Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]

dBET6: A Technical Guide to a Potent BET Degrader in Epigenetic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epigenetic research and targeted cancer therapy, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target.[1][2][3][4] These epigenetic "readers" recognize acetylated lysine residues on histones and other proteins, playing a pivotal role in regulating gene transcription.[1][2][3] The dysregulation of BET protein activity is a hallmark of various cancers and inflammatory diseases, making them a compelling target for therapeutic intervention.[2][3][4] While traditional small-molecule inhibitors like JQ1 have shown promise, a more potent and durable response is often sought.[4][5] This has led to the development of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of target proteins.[2][3]

dBET6 is a highly potent and cell-permeable PROTAC that selectively targets BET bromodomain proteins for degradation.[1][6][7] It is an optimized chemical degrader that demonstrates superior efficacy compared to both its predecessor, dBET1, and traditional BET inhibitors in various cancer models.[1][5][8] This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols, and its impact on key signaling pathways, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound functions as a heterobifunctional molecule, simultaneously binding to a BET bromodomain protein (primarily BRD4) and the E3 ubiquitin ligase Cereblon (CRBN).[8][9] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[10][11] This targeted degradation leads to a profound and sustained depletion of BET proteins within the cell.[5][8]

The degradation of BET proteins, particularly BRD4, has significant downstream consequences. A primary effect is the disruption of global productive transcription elongation.[5][6][7][8] This leads to a widespread decrease in steady-state mRNA levels, with a particularly strong impact on the expression of key oncogenes like c-MYC.[5][6][7] The downregulation of c-MYC, a master regulator of cell proliferation and survival, is a critical event that triggers a robust apoptotic response in cancer cells.[6][7][8]

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Target/Cell Line | Reference |

| IC50 (BRD4 Binding) | 14 nM | Recombinant BRD4 | [6][12][13][14] |

| DC50 (BRD4 Degradation) | 6 nM | HEK293T cells | [15] |

| Dmax (BRD4 Degradation) | 97% | HEK293T cells | [15] |

| Effective Concentration for BRD4 Degradation | 100 nM (after 1 hr) | T-ALL cell lines | [6][7][8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Outcome | Reference |

| Disseminated T-ALL Mouse Model | 7.5 mg/kg, BID, i.p. | Significant reduction of leukemic burden and survival benefit | [6][7][12] |

Key Signaling Pathways Modulated by this compound

Beyond its primary effect on transcription and apoptosis, this compound has been shown to influence other critical signaling pathways implicated in cancer.

NF-κB and STAT Signaling

In certain lymphoma models, BET inhibition has been demonstrated to reduce constitutively active canonical NF-κB and STAT signaling.[16] Treatment with this compound can lead to a strong reduction in both phosphorylated and total IκBα protein levels, as well as a decrease in p65 protein levels over time.[16] Furthermore, while the effect on STAT mRNA may be less pronounced compared to traditional inhibitors, prolonged treatment can lead to decreased STAT5 protein levels.[16]

Caption: Impact of this compound on NF-κB and STAT Signaling.

cGAS-STING Pathway

Recent research has uncovered a role for this compound in modulating the cGAS-STING innate immunity pathway.[10] In a model of light-induced retinal degeneration, this compound was shown to suppress the activation of the cGAS-STING pathway in reactive macrophages/microglia, thereby inhibiting inflammation and protecting against photoreceptor death.[10] This suggests a broader immunomodulatory role for BET protein degradation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments frequently performed in the study of this compound.

In Vitro BRD4 Degradation Assay

Objective: To determine the concentration-dependent degradation of BRD4 in a cellular context.

Materials:

-

Cell line of interest (e.g., MOLT4, HEK293T)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blot apparatus

-

Primary antibodies (anti-BRD4, anti-GAPDH/β-actin)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.

-

Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.05, 0.1, 0.5, 1 µM) and a vehicle control (DMSO).[6][7]

-

Incubation: Incubate the cells for a specified time (e.g., 3 hours).[6][7]

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control to determine the extent of degradation.

Caption: Experimental Workflow for In Vitro BRD4 Degradation Assay.

In Vivo T-ALL Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of T-cell acute lymphoblastic leukemia.

Materials:

-

Immunocompromised mice (e.g., male CD-1)[6]

-

T-ALL cell line (e.g., MOLT4) engineered to express a reporter gene (e.g., luciferase)

-

This compound formulation (e.g., in 5% DMSO, 30% Polyethylene glycol 300, 5% Tween 80)[10]

-

Vehicle control

-

Bioluminescence imaging system

-

Calipers

Protocol:

-

Cell Implantation: Inject T-ALL cells intravenously or subcutaneously into the mice.

-

Tumor Establishment: Monitor tumor growth (via bioluminescence imaging or caliper measurements) until a predetermined size or signal intensity is reached.

-

Treatment Administration: Randomize mice into treatment groups (vehicle control, this compound). Administer this compound via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 7.5 mg/kg, twice daily).[6][7]

-

Monitoring:

-

Monitor tumor burden regularly using bioluminescence imaging or caliper measurements.

-

Monitor animal body weight and overall health status throughout the study.

-

-

Pharmacodynamic Analysis (Optional): At specific time points after treatment, a subset of animals can be euthanized to collect tumor tissue or bone marrow for analysis of BRD4 degradation by Western blot or immunohistochemistry.

-

Efficacy Endpoint: Continue treatment and monitoring until the study endpoint is reached (e.g., predetermined tumor volume, survival).

-

Data Analysis: Compare tumor growth rates and survival between the treatment and control groups to assess the efficacy of this compound.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation and epigenetic therapy. Its ability to potently and selectively induce the degradation of BET proteins offers a more profound and durable therapeutic effect compared to traditional inhibition.[5][8] The detailed mechanistic understanding and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug developers to explore the full potential of this compound in various disease contexts. As research continues to uncover its broader effects on cellular signaling, the therapeutic applications of this compound are likely to expand, offering new hope for patients with cancer and other debilitating diseases.

References

- 1. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromodomain and BET family proteins as epigenetic targets in cancer therapy: their degradation, present drugs, and possible PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. onclive.com [onclive.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. BET Bromodomain Proteins Function as Master Transcription Elongation Factors Independent of CDK9 Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. The BET PROTAC inhibitor this compound protects against retinal degeneration and inhibits the cGAS-STING in response to light damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. raybiotech.com [raybiotech.com]

- 14. biocompare.com [biocompare.com]

- 15. This compound | Active Degraders | Tocris Bioscience [tocris.com]

- 16. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]

The PROTAC dBET6: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted protein degradation, dBET6 has emerged as a potent and selective molecule for inducing the degradation of Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4. As a Proteolysis-Targeting Chimera (PROTAC), this compound functions by hijacking the cell's natural protein disposal machinery to eliminate target proteins implicated in various cancers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase (Cereblon), and a linker that connects these two moieties.

| Property | Value | Citation(s) |

| Molecular Formula | C42H45ClN8O7S | [1] |

| Molecular Weight | 841.37 g/mol | [1] |

| IUPAC Name | 2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][2][3]triazolo[4,3-a][2]diazepin-6-yl)-N-(8-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)octyl)acetamide | [4] |

| SMILES | CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | [5] |

| InChI Key | JGQPZPLJOBHHBK-UFXYQILXSA-N | [3] |

| CAS Number | 1950634-92-0 | [3] |

Biological Activity and Properties

This compound leverages the ubiquitin-proteasome system to induce the degradation of its target proteins. Its efficacy is characterized by its binding affinity to both the target and the E3 ligase, and its ability to promote the formation of a stable ternary complex, leading to target ubiquitination and subsequent degradation.

Binding Affinities

| Target | Ligand | Kd (nM) | Assay Method | Citation(s) |

| BRD4 (BD1) | This compound | 46 | FP | [3] |

| Cereblon | This compound | 240 | FP |

Degradation Efficiency

| Cell Line | Target | DC50 (nM) | Dmax (%) | Time (h) | Citation(s) |

| HEK293T | BRD4 | 6 | 97 | 3 | [3] |

| HepG2 | BRD4 | 23.32 | Not Reported | 8 | [2] |

| MV4;11 | BRD2, BRD3, BRD4 | ~1 (near-complete degradation) | >95 | 4 | [6] |

| MOLT4 | BRD2, BRD3, BRD4 | Not Reported | >95 | 4 | [6] |

Mechanism of Action

The mechanism of action of this compound follows the PROTAC-mediated protein degradation pathway. This process can be visualized as a catalytic cycle where this compound acts as a bridge to bring the target protein and the E3 ligase into close proximity.

Caption: Mechanism of this compound-mediated BRD4 degradation.

Signaling Pathways Affected by this compound

By inducing the degradation of BRD4, this compound significantly impacts downstream signaling pathways that are crucial for cancer cell proliferation and survival. The most well-documented consequence is the downregulation of the MYC oncogene, which in turn leads to cell cycle arrest and apoptosis.

Caption: this compound-induced BRD4 degradation leads to c-MYC downregulation and apoptosis.

Experimental Protocols

Western Blotting for BRD4 Degradation

This protocol outlines the steps to assess the degradation of BRD4 in cancer cells following treatment with this compound.

Caption: Western Blotting Experimental Workflow.

Methodology Details:

-

Cell Culture and Treatment: Seed cells at an appropriate density in 12-well plates and allow them to adhere overnight. Treat cells with a range of this compound concentrations for the desired duration (e.g., 3-8 hours).[2][7]

-

Lysis and Protein Quantification: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunodetection: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against BRD4 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2] Normalize BRD4 band intensity to a loading control (e.g., GAPDH or α-tubulin).

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Methodology Details:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the interaction between BRD4, this compound, and Cereblon.

Methodology Details:

-

Cell Treatment and Lysis: Treat cells expressing endogenous or overexpressed tagged versions of BRD4 and Cereblon with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the components of the ternary complex (e.g., anti-BRD4 or an antibody against the tag) pre-coupled to protein A/G magnetic beads.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads and analyze the eluate by Western blotting using antibodies against all three components of the complex (BRD4, Cereblon, and a tag if applicable) to confirm their co-precipitation.

Conclusion

This compound is a powerful chemical probe for studying the biological roles of BET proteins and a promising lead compound for the development of novel cancer therapeutics. Its ability to potently and selectively induce the degradation of BRD4 leads to the downregulation of key oncogenic drivers like c-MYC, ultimately resulting in cancer cell death. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to design and execute relevant experiments in the field of targeted protein degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. reactionbiology.com [reactionbiology.com]

- 3. This compound | Active Degraders | Tocris Bioscience [tocris.com]

- 4. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. graylab.stanford.edu [graylab.stanford.edu]

- 7. selleckchem.com [selleckchem.com]

- 8. MTT (Assay protocol [protocols.io]

Methodological & Application

Application Notes and Protocols for dBET6 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of dBET6, a potent and selective proteolysis-targeting chimera (PROTAC) for the degradation of Bromodomain and Extra-Terminal (BET) proteins, in various mouse models. The following sections detail recommended dosages, administration routes, and experimental protocols derived from preclinical studies.

Summary of In Vivo Dosage and Administration

The following table summarizes the dosages and administration routes of this compound used in different mouse models based on published literature. This information serves as a guide for designing in vivo studies.

| Mouse Model | Cancer/Disease Type | Dosage & Route of Administration | Treatment Schedule | Vehicle Formulation | Reference |

| Disseminated T-ALL | T-cell Acute Lymphoblastic Leukemia | 7.5 mg/kg, p.o. (oral) | Twice daily (BID) for 14 or 18 days | Captisol | [1] |

| SW620 Xenograft | Metastatic Colon Cancer | 7.5 mg/kg, i.p. (intraperitoneal) | 3 times per week for 3 weeks | Not specified | [2] |

| Light-Induced Retinal Degeneration | Retinal Degeneration | 10 mg/kg, i.p. | 1 hour prior to and 24 hours after light exposure | 5% DMSO, 30% Polyethylene glycol 300, and 5% Tween 80 | [3] |

| SUM149R Xenograft | Triple-Negative Breast Cancer | 7.5 mg/kg, route not specified | Daily for 10 days (higher doses were toxic) | Not specified | [2] |

Note: Researchers should perform dose-response and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental conditions. One study noted significant toxicity at higher doses, leading to the discontinuation of the experiment, while a lower dose of 7.5 mg/kg still demonstrated efficacy[2].

Mechanism of Action: BET Protein Degradation

This compound is a PROTAC that functions by inducing the degradation of BET proteins (BRD2, BRD3, and BRD4) through the ubiquitin-proteasome system. It is a hetero-bifunctional molecule composed of a ligand that binds to BET proteins, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN)[4]. This induced proximity leads to the poly-ubiquitination of the target BET protein, marking it for degradation by the proteasome.

References

- 1. The BET PROTAC inhibitor this compound protects against retinal degeneration and inhibits the cGAS-STING in response to light damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic lethal and resistance interactions with BET bromodomain inhibitors in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The BET PROTAC inhibitor this compound protects against retinal degeneration and inhibits the cGAS-STING in response to light damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. graylab.stanford.edu [graylab.stanford.edu]

Application Notes and Protocols for dBET6 Treatment of HEK293T Cells in Degradation Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

dBET6 is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4. It functions by tethering BRD4 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3] This targeted degradation approach offers a powerful alternative to traditional inhibition, often resulting in a more profound and sustained downstream biological effect.[4][5] These application notes provide detailed protocols for the treatment of Human Embryonic Kidney 293T (HEK293T) cells with this compound to study protein degradation and its downstream consequences.

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data regarding the efficacy and potency of this compound in inducing degradation and eliciting biological effects.

| Parameter | Cell Line | Value | Notes |

| Degradation (DC50) | HEK293T | 6 nM | Degradation of BRD4 was assessed after a 3-hour treatment. |

| Binding Affinity (Kd) | Recombinant BRD4(BD1) | 46 nM | Assessed by Fluorescence Polarization (FP). |

| Inhibition (IC50) | T-ALL cell lines | ~10 nM | Inhibition of cell viability. |

| Apoptosis Induction | Various solid tumor cell lines | Effective at low concentrations | This compound is a major inducer of apoptosis in the majority of cell lines tested.[4] |

| MYC Downregulation | Various solid tumor cell lines | Strong, dose-dependent | This compound was found to be a more potent downregulator of MYC expression compared to first-generation BET degraders and inhibitors.[4] |

Experimental Protocols

HEK293T Cell Culture

A detailed protocol for the culture of HEK293T cells to prepare them for degradation studies.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6][7]

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[8][9]

-

For experiments, seed HEK293T cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will allow them to reach 70-80% confluency on the day of treatment.

-

Allow the cells to adhere and grow overnight before treatment.

This compound Treatment

A step-by-step guide for treating HEK293T cells with this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium (as described above)

-

Confluent HEK293T cells

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store the stock solution at -20°C or -80°C for long-term storage.[2]

-

Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from sub-nanomolar to micromolar (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific experimental setup.

-

Cell Treatment:

-

Remove the old medium from the HEK293T cells.

-

Add the medium containing the desired concentration of this compound to the cells.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.

-

For a time-course experiment, treat cells for various durations (e.g., 1, 2, 4, 8, and 24 hours) to monitor the kinetics of BRD4 degradation.

-

-

Cell Harvesting: Following the incubation period, harvest the cells for downstream analysis (e.g., Western Blotting).

Western Blotting for BRD4 Degradation

A detailed protocol to assess the degradation of BRD4 protein levels following this compound treatment.

Materials:

-

Ice-cold PBS

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)[5][10]

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Anti-BRD4, Anti-Actin or Anti-GAPDH (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to the plate and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation:

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against BRD4 (at the manufacturer's recommended dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

To verify equal protein loading, probe the membrane with a primary antibody against a loading control protein like Actin or GAPDH.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Visualizations

Experimental Workflow for this compound Degradation Study

Caption: Workflow for assessing this compound-mediated BRD4 degradation in HEK293T cells.

Signaling Pathway of this compound-Mediated BRD4 Degradation

Caption: Mechanism of this compound-induced BRD4 degradation and its downstream effects.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad.com [bio-rad.com]

- 6. The BET PROTAC inhibitor this compound protects against retinal degeneration and inhibits the cGAS-STING in response to light damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Method for targeting protein destruction by using a ubiquitin-independent, proteasome-mediated degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]

- 9. Growth and Maintenance of the 293FT Cell Line | Thermo Fisher Scientific - US [thermofisher.com]

- 10. epigentek.com [epigentek.com]

Application Notes and Protocols for Western Blot-Mediated Confirmation of dBET6-Induced Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction

dBET6 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that selectively targets Bromodomain and Extra-Terminal (BET) family proteins, such as BRD4, for degradation. This molecule functions by hijacking the ubiquitin-proteasome system, offering a powerful tool for studying the therapeutic effects of BET protein knockdown. This document provides a detailed protocol for confirming the this compound-mediated degradation of target proteins using Western blotting, a widely used technique for protein analysis.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to BET bromodomains and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). This dual binding induces the formation of a ternary complex between the BET protein, this compound, and CRBN. This proximity facilitates the ubiquitination of the target BET protein, marking it for degradation by the 26S proteasome. The subsequent degradation of the BET protein leads to downstream effects, such as the downregulation of the oncogene c-MYC and the induction of apoptosis.

Caption: Mechanism of this compound-mediated BRD4 degradation.

Experimental Workflow for Assessing Protein Degradation

The following diagram outlines the key steps to quantify protein degradation upon treatment with this compound. This workflow ensures accurate and reproducible results.

Caption: Western blot workflow for this compound.

Quantitative Data Presentation

The efficacy of this compound-mediated BRD4 degradation can be summarized by its half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following tables provide a summary of quantitative data for this compound.

Table 1: Dose-Response of this compound on BRD4 Degradation

| Cell Line | Treatment Time | DC50 | Dmax | Reference |

| MCF-7 | 24 hours | 14 nM | Not Reported | |

| HEK293T | 3 hours | 6 nM | 97% | |

| HepG2 | 8 hours | 23.32 nM | Not Reported |

Table 2: Time-Course of BRD4 Degradation by this compound

| Cell Line | This compound Concentration | Treatment Time | % BRD4 Reduction | Reference |

| Unspecified | 0.1 - 1 µM | 30 minutes | >75% | |

| T-ALL cell lines | 100 nM | 1 hour | Significant degradation |

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Seed cells (e.g., MCF-7, HEK293T, or a cell line of interest) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment:

-

Dose-Response: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for a fixed time point (e.g., 24 hours). Include a vehicle control (DMSO).

-

Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Cell Lysis

-

Wash Cells: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse Cells: Add 100-200 µL of ice-cold RIPA Lysis Buffer to each well.

-

Scrape and Collect: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect Supernatant: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube. Avoid disturbing the pellet.

Protein Quantification (BCA Assay)

-

Prepare Standards: Prepare a serial dilution of Bovine Serum Albumin (BSA) standards (e.g., 2 mg/mL to 0.025 mg/mL) in the same lysis buffer used for the samples.

-

Prepare Working Reagent: Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).

-

Plate Loading: Add 25 µL of each standard and unknown sample in triplicate to a 96-well microplate.

-

Add Working Reagent: Add 200 µL of the BCA working reagent to each well and mix gently.

-

Incubate: Incubate the plate at 37°C for 30 minutes.

-

Read Absorbance: Measure the absorbance at 562 nm using a microplate reader.

-

Calculate Concentration: Generate a standard curve from the BSA standards and determine the protein concentration of the unknown samples.

SDS-PAGE and Western Blotting

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel according to the manufacturer's recommendations.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-